3,5-dichloro-4-methoxy-N-(3-methylphenyl)benzamide
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Overview
Description
3,5-Dichloro-4-methoxy-N-(3-methylphenyl)benzamide is an organic compound characterized by the presence of dichloro, methoxy, and methylphenyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dichloro-4-methoxy-N-(3-methylphenyl)benzamide typically involves the following steps:
Nitration and Reduction: The starting material, 3,5-dichloro-4-methoxybenzoic acid, undergoes nitration followed by reduction to form the corresponding amine.
Amidation: The amine is then reacted with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present in intermediates) can be reduced to an amine.
Substitution: The chlorine atoms can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3,5-Dichloro-4-methoxy-N-(3-methylphenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3,5-dichloro-4-methoxy-N-(3-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in inflammation or cell proliferation.
Comparison with Similar Compounds
- 3,5-Dichloro-4-methoxy-N-(2-methylphenyl)benzamide
- 3,5-Dichloro-4-methoxy-N-(4-methylphenyl)benzamide
Comparison:
- Structural Differences: The position of the methyl group on the phenyl ring varies among these compounds.
- Unique Properties: 3,5-Dichloro-4-methoxy-N-(3-methylphenyl)benzamide may exhibit unique binding affinities and biological activities due to the specific positioning of its substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3,5-dichloro-4-methoxy-N-(3-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-9-4-3-5-11(6-9)18-15(19)10-7-12(16)14(20-2)13(17)8-10/h3-8H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDWCMKPTSKXTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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